![molecular formula C14H22N2O8 B1236830 Porphyra-334](/img/structure/B1236830.png)
Porphyra-334
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Overview
Description
Mytilin B is an alpha-amino acid.
Porphyra-334 is a natural product found in Nostoc with data available.
Scientific Research Applications
Anti-Photoaging in Human Skin
Porphyra-334, derived from Porphyra yezoensis, exhibits significant anti-photoaging properties. It has been shown to suppress reactive oxygen species (ROS) production and matrix metalloproteinase (MMP) expression while increasing extracellular matrix components like procollagen, type I collagen, and elastin in UVA-irradiated human skin fibroblasts. These findings suggest potential applications in cosmetics and toiletries (Ryu et al., 2014).
UV-induced Apoptosis Attenuation
Porphyra-334 has been found to attenuate UV-induced apoptosis in human immortalized keratinocyte (HaCaT) cells. It achieves this through the attenuation of the caspase pathway, indicating potential applications in skin protection from UV damage (Suh et al., 2017).
Promotion of Collagen Synthesis
Research indicates that Porphyra-334 promotes collagen synthesis in fibroblast cells and increases cell viability, particularly in keratinocyte cells. An in vivo test showed its role in improving periorbital wrinkles. This supports its potential use as an anti-aging cosmetic agent (Kim et al., 2021).
UVA-Induced Inflammation Reduction
Porphyra-334 has been shown to reduce UVA-induced inflammation in skin fibroblasts by scavenging oxidative stress and inhibiting NF-κB-dependent inflammatory genes. It supports the Nrf2 signaling pathway, suggesting its utility in preventing UVA-related skin damage (Ryu et al., 2015).
Antioxidative Activities
Porphyra-334 demonstrates antioxidative activities, particularly in suppressing lipid peroxidation induced by singlet oxygen. This suggests its role as an antioxidant influencing the storage stability of laver (Tao et al., 2008).
Electronic Device Applications
Interestingly, Porphyra-334 embedded in DNA has been investigated for its electrical transport properties, showing enhanced conductivity under UV light. This indicates potential applications in photonic and electronic devices (Chopade et al., 2019).
Potential in Cell Reprogramming
Porphyra-334 has been found to accelerate the reprogramming process of mouse and human cells into induced pluripotent stem cells (iPSCs). It activates histone methylation, which is crucial for cell reprogramming, suggesting its use in stem cell research (Yoo et al., 2020).
properties
Product Name |
Porphyra-334 |
---|---|
Molecular Formula |
C14H22N2O8 |
Molecular Weight |
346.33 g/mol |
IUPAC Name |
(2R,3S)-2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H22N2O8/c1-7(18)11(13(21)22)16-9-4-14(23,6-17)3-8(12(9)24-2)15-5-10(19)20/h7,11,16-18,23H,3-6H2,1-2H3,(H,19,20)(H,21,22)/t7-,11+,14?/m0/s1 |
InChI Key |
AWCCBAPDJMUZOK-HHBMARQNSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O |
SMILES |
CC(C(C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O |
Canonical SMILES |
CC(C(C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O |
synonyms |
porphyra-334 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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